molecular formula C20H22N2O3 B11436589 2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11436589
M. Wt: 338.4 g/mol
InChI Key: HGUIYDUZTCRUQL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that features a combination of a dimethoxyphenyl group and an indole moiety

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenyl acetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride is reacted with 2-(1H-indol-1-yl)ethylamine under basic conditions to yield the desired acetamide. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: This compound has a similar structure but with a different position of the indole nitrogen.

    2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-5-yl)ethyl]acetamide: Another structural isomer with the indole nitrogen at a different position.

    2-(3,4-Dimethoxyphenyl)-N-[2-(1H-indol-7-yl)ethyl]acetamide: Yet another isomer with variations in the indole ring.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-15(13-19(18)25-2)14-20(23)21-10-12-22-11-9-16-5-3-4-6-17(16)22/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23)

InChI Key

HGUIYDUZTCRUQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C=CC3=CC=CC=C32)OC

Origin of Product

United States

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